![molecular formula C21H27ClN2O2 B3985602 N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3985602.png)
N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride
説明
N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride, commonly known as BPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits. BPP is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction.
作用機序
BPP acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the activation of this receptor, BPP can reduce pain and improve mood. BPP has also been shown to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which is involved in the reward pathway. BPP has also been shown to increase the release of serotonin, which can improve mood. Additionally, BPP has been found to reduce inflammation in animal models, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
BPP has several advantages for lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for specific targeting of this receptor. BPP also has a long half-life, which allows for sustained effects in animal models. However, BPP has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, BPP can have off-target effects at high doses, which can complicate interpretation of results.
将来の方向性
There are several future directions for the study of BPP. One area of research is the development of BPP analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic benefits of BPP in human patients. Additionally, BPP could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the mechanisms underlying the anti-inflammatory effects of BPP could be further elucidated to identify potential targets for the treatment of inflammatory diseases.
Conclusion:
In conclusion, BPP is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits. BPP acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. BPP has been studied for its potential use in the treatment of chronic pain, mood disorders, and drug addiction. While BPP has several advantages for lab experiments, it also has some limitations that must be considered. There are several future directions for the study of BPP, including the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic benefits in human patients.
科学的研究の応用
BPP has been studied for its potential therapeutic benefits in various fields of medicine. It has been found to have analgesic properties, which can be useful in the treatment of chronic pain. BPP has also been shown to have antidepressant effects, which can be beneficial for patients with mood disorders. Additionally, BPP has been studied for its potential use in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c24-21(13-16-23-14-5-2-6-15-23)22-19-9-11-20(12-10-19)25-17-18-7-3-1-4-8-18;/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPKUNXPHPWLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



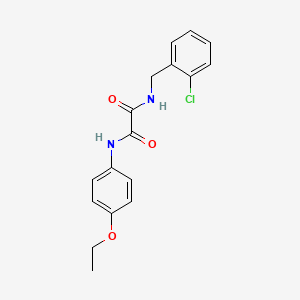
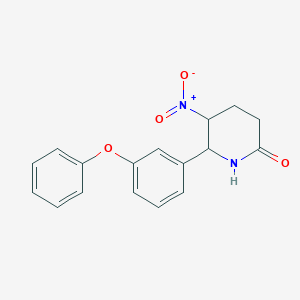
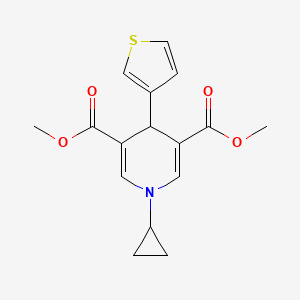
![1-methyl-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B3985547.png)
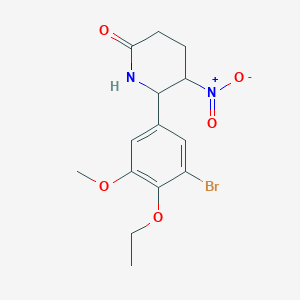
![N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride](/img/structure/B3985554.png)

![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)
![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)
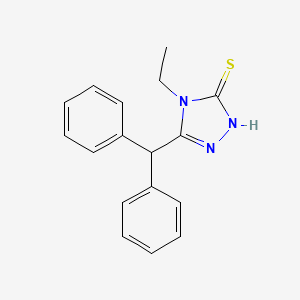
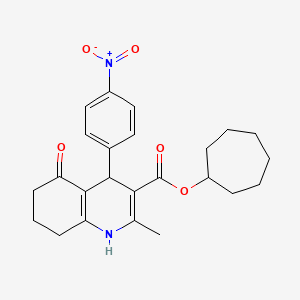
![4-fluoro-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985617.png)
![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3985627.png)